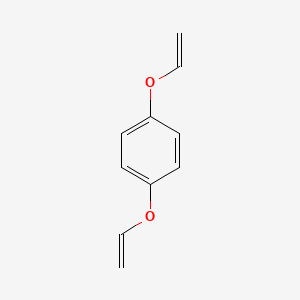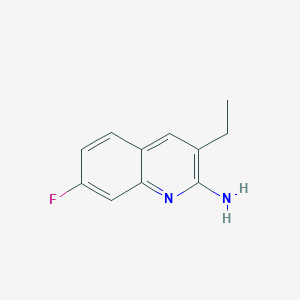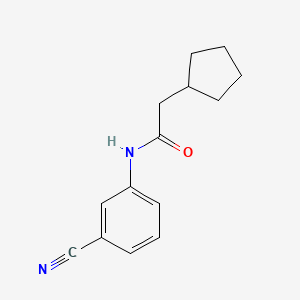![molecular formula C19H25N5 B14142376 N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine CAS No. 904500-27-2](/img/structure/B14142376.png)
N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N’,N’-dimethylethane-1,2-diamine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N’,N’-dimethylethane-1,2-diamine involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality .
化学反应分析
Types of Reactions
N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N’,N’-dimethylethane-1,2-diamine has a wide range of scientific research applications:
作用机制
The mechanism of action of N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- N-[5-(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate
- 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
Uniqueness
What sets N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N’,N’-dimethylethane-1,2-diamine apart from similar compounds is its specific substitution pattern and the presence of the dimethylethane-1,2-diamine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
904500-27-2 |
|---|---|
分子式 |
C19H25N5 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C19H25N5/c1-13-6-8-16(9-7-13)24-15(3)14(2)17-18(20-10-11-23(4)5)21-12-22-19(17)24/h6-9,12H,10-11H2,1-5H3,(H,20,21,22) |
InChI 键 |
OZSMQSHZRFZZNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C(N=CN=C32)NCCN(C)C)C)C |
溶解度 |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)




![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)

![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)




![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)
